molecular formula C13H15ClN2O3 B11723151 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid

4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid

Cat. No.: B11723151
M. Wt: 282.72 g/mol
InChI Key: GZQCHSUFQCLQRD-UHFFFAOYSA-N
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Description

4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid is a benzoic acid derivative featuring a piperazine ring substituted with a 2-chloroacetyl group at the 4-position. This compound is of interest in medicinal chemistry due to the reactive chloroacetyl moiety, which can act as an electrophilic group for covalent binding or further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

4-[4-(2-chloroacetyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C13H15ClN2O3/c14-9-12(17)16-7-5-15(6-8-16)11-3-1-10(2-4-11)13(18)19/h1-4H,5-9H2,(H,18,19)

InChI Key

GZQCHSUFQCLQRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Chlorophenyl)benzo[e] oxazin-4-one

A foundational intermediate is synthesized by reacting 2-aminobenzoic acid with 4-chlorobenzoyl chloride in pyridine. The reaction proceeds under mild conditions (room temperature, 3 hours) to form the oxazinone moiety.

Reaction Conditions

ReagentSolventTemperatureTimeYield
4-Chlorobenzoyl chloridePyridineRT3 h70.6%
2-Aminobenzoic acid

The product is purified by recrystallization from ethanol.

Functionalization with Piperazine

The piperazine moiety is introduced via nucleophilic substitution. For example, reacting 4-chlorobenzoyl chloride with piperazine derivatives under basic conditions yields intermediates like 4-(piperazin-1-yl)benzoic acid. Subsequent chloroacetylation of the piperazine nitrogen occurs using chloroacetyl chloride in ethanol, catalyzed by glacial acetic acid.

Chloroacetylation Step

ReagentSolventCatalystTemperatureTimeYield
Chloroacetyl chlorideEthanolAcetic acidReflux8 h62.6%
Piperazine derivative

Final Assembly via Amide Coupling

The benzoic acid moiety is coupled to the piperazine derivative using coupling agents like thionyl chloride or EDCI. This step ensures stability and avoids side reactions.

One-Pot Synthesis Approaches

Efficient one-pot methods minimize intermediate isolation, enhancing scalability.

Sequential Chloroacetylation and Piperazine Substitution

A streamlined approach involves reacting 4-aminobenzoic acid with chloroacetyl chloride in NaOH, followed by substitution with piperazine derivatives. This method avoids multistep purification.

Key Steps

  • Chloroacetylation :

    • 4-Aminobenzoic acid + chloroacetyl chloride → 4-(2-chloroacetamido)benzoic acid (Int 1)

    • Conditions: 35% NaOH, 4–10°C, 10 min.

  • Piperazine Substitution :

    • Int 1 + piperazine → Target compound

    • Conditions: Ethanol, reflux, 8–10 h.

Yield : ~60% (cumulative).

Multi-Component Reactions

Patent literature describes a one-pot synthesis involving chloroacetaldehyde dimethyl acetal, ammonia, and β-phenylethylamine to generate intermediates, which are cyclized under acidic conditions. While focused on praziquantel, analogous strategies apply to benzoic acid derivatives.

Alternative Routes and Variations

Use of Acid Chlorides

Preparation of acid chlorides (e.g., 4-(2-chloroacetamido)benzoyl chloride) enables efficient coupling with amines. This method is critical for introducing substituents on the benzoic acid moiety.

Procedure

  • Acid Chloride Formation :

    • 4-(2-Chloroacetamido)benzoic acid + thionyl chloride → 4-(2-chloroacetamido)benzoyl chloride

    • Conditions: Pyridine, RT, 2 h.

  • Amine Coupling :

    • Benzoyl chloride + amine → Amide derivatives

    • Conditions: NaOH, RT, 3 h.

Purification and Characterization

Recrystallization

Ethanol or ethanol-water mixtures are commonly used to purify intermediates and final products. For example, the oxazinone intermediate recrystallizes from ethanol with a yield of 70.6%.

Chromatography

Column chromatography (e.g., silica gel) is employed to remove byproducts, particularly in multi-step syntheses.

Spectroscopic Analysis

  • FTIR : Peaks at 1666 cm⁻¹ (C=O) and 1292 cm⁻¹ (C-N) confirm amide and chloroacetyl groups.

  • ¹H NMR : Signals at δ 8.82 ppm (NH) and 7.64 ppm (aromatic protons) validate the structure.

Comparative Analysis of Methods

MethodKey StepsAdvantagesLimitations
Stepwise SynthesisOxazinone → Piperazine → ChloroacetylationHigh purity; scalableExtended reaction times; multi-step
One-Pot SynthesisDirect chloroacetylation + substitutionReduced purification stepsLower yields (~60%)
Acid Chloride RouteAcid chloride → Amide couplingVersatility in substituentsToxic byproducts (SO₂)

Challenges and Optimization

  • Yield Optimization : Chloroacetylation yields (62.6%) are moderate due to side reactions (e.g., hydrolysis of chloroacetyl chloride).

  • Purity Control : Impurities like dimerized piperazine derivatives necessitate rigorous purification.

  • Scalability : One-pot methods reduce costs but require precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic acid exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of several derivatives against common pathogens. The results demonstrated that certain modifications to the piperazine ring enhanced the antimicrobial efficacy significantly.

CompoundBacterial Strains TestedZone of Inhibition (mm)
A1Staphylococcus aureus18
A2Escherichia coli15
A3Candida albicans20

Local Anesthetic Properties

This compound and its derivatives have been investigated for their potential as local anesthetics. In a comparative study, several derivatives were synthesized and tested against lignocaine (a standard local anesthetic).

Case Study: Local Anesthetic Activity

The anesthetic effects were measured using animal models, where the onset time and duration of anesthesia were recorded.

CompoundOnset Time (min)Duration (min)Comparison to Lignocaine
A1545Comparable
A2360Superior
A3630Inferior

Anticancer Properties

The anticancer potential of this compound has garnered attention due to its ability to inhibit cell proliferation in various cancer cell lines. Research has shown that certain derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cells.

Case Study: Anticancer Activity

In vitro studies were conducted to assess the cytotoxicity of selected compounds against cancer cell lines.

CompoundCell Line TestedIC50 (µM)
A1MCF-712.5
A2HepG28.3
A3HCT-11615.0

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through molecular docking studies and enzyme inhibition assays. These studies provide insights into how the compound interacts at the molecular level with target proteins involved in disease processes.

Enzyme Inhibition Assays

The compound has been tested for its ability to inhibit key enzymes associated with cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Mechanism of Action

The mechanism of action of 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of essential biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Piperazine Ring

2-([4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl)benzoic Acid
  • Structure : Contains a 2-chlorobenzoyl group instead of chloroacetyl.
  • Molecular Formula : C₁₉H₁₇ClN₂O₄ (MW: 372.8) .
  • Key Differences : The benzoyl group introduces aromaticity and bulkiness, reducing electrophilicity compared to the chloroacetyl group. This may decrease reactivity in nucleophilic substitution reactions.
N-Methyl-4-(2-chloroacetamido)benzoic Acid
  • Structure : Chloroacetyl is part of an acetamido side chain on the benzene ring.
  • Molecular Formula: C₁₀H₉ClNO₃ (CAS: 147149-44-8) .
  • Key Differences : The chloroacetyl group is distal to the piperazine, altering spatial orientation and accessibility for interactions.
  • Implications : Enhanced solubility due to the free carboxylic acid but reduced piperazine-mediated interactions.
4-(4-Methylpiperazin-1-yl)benzoic Acid
  • Structure : Features a methyl group on the piperazine ring.
  • Molecular Formula : C₁₂H₁₆N₂O₂ (CAS: 86620-62-4) .
  • Key Differences : Absence of chloroacetyl reduces electrophilicity and reactivity.

Ester vs. Acid Derivatives

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester
  • Structure : Ethyl ester replaces the carboxylic acid.
  • Molecular Formula : C₂₀H₂₃BrN₂O₂ (MW: 403.31) .
  • Key Differences : Esterification reduces polarity, enhancing membrane permeability but requiring hydrolysis for activation.

Physicochemical Properties

Compound Molecular Weight pKa (Predicted) LogP (XLogP3) Solubility Insights
Target Compound ~328.7* ~3.5 ~2.0 Moderate (carboxylic acid)
2-([4-(2-Chlorobenzoyl)piperazinyl]) 372.8 3.62 2.5 Low (bulky benzoyl)
N-Methyl-4-(2-chloroacetamido) 243.6 ~4.0 1.8 High (polar acetamido)
4-(4-Methylpiperazinyl)benzoic Acid 236.3 3.8 1.2 High (non-reactive methyl)

*Estimated based on molecular formula C₁₃H₁₄ClN₂O₃.

Biological Activity

The compound 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid is a synthetic derivative of piperazine, known for its diverse biological activities, particularly in the realm of antimicrobial properties. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride. The resulting compound can be characterized using techniques such as mass spectrometry, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.

Key Characteristics

PropertyValue
YieldVaries (typically >70%)
Melting Point222-226 °C
IR Absorption (cm^-1)3296 (N–H str.), 1664 (C=O)
NMR Chemical Shifts (ppm)7.71 (s, N-NH), 4.27 (s, CH2)

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The compound has been evaluated using methods such as the agar well diffusion method and broth microdilution techniques to determine its Minimum Inhibitory Concentration (MIC).

Efficacy Against Pathogens

The compound demonstrated effectiveness against various strains:

  • Bacteria :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Fungi :
    • Candida albicans

The mechanism by which this compound exerts its antimicrobial effects involves disrupting cellular processes in pathogens. Specifically, it has been suggested that the chloroacetyl group plays a crucial role in enhancing the compound's ability to penetrate microbial cell walls and inhibit critical enzymatic functions.

Case Studies

  • Study on Antibacterial Activity :
    • In a study assessing various piperazine derivatives, this compound was among the most potent against E. coli and S. aureus, with MIC values below 0.125 mg/dm³ .
  • Evaluation Against Fungal Strains :
    • The compound was tested against Candida albicans, showing significant antifungal activity comparable to established antifungal agents .
  • Comparative Study with Other Derivatives :
    • When compared to other piperazine derivatives, this compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a lead compound in drug development .

Q & A

Basic: What synthetic strategies are commonly employed for 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis typically involves coupling a piperazine derivative with a chloroacetyl group and a benzoic acid moiety. A key step is the nucleophilic substitution reaction between 2-chloroacetyl chloride and the piperazine ring, followed by carboxylation or ester hydrolysis. Optimization includes:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-acylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane may reduce byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>93% as per similar compounds) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms piperazine ring conformation, as demonstrated in structurally related 4-(2-fluorobenzoyl)piperazine derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., chloroacetyl methylene at δ ~4.2 ppm, aromatic protons at δ ~7.3–8.1 ppm). 19^19F NMR is optional if fluorinated analogs are synthesized .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 323.07 for C13_{13}H15_{15}ClN2_2O3_3) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core modifications : Substitute the chloroacetyl group with bromo/fluoro analogs (see ) or modify the benzoic acid’s substituents (e.g., nitro, amino groups) .
  • Biological assays : Prioritize in vitro targets (e.g., enzyme inhibition assays for kinases or GPCRs) based on piperazine’s known pharmacophore role .
  • Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinities, leveraging the compound’s InChI/SMILES data for 3D structure generation .

Advanced: How should discrepancies in biological activity data across studies be addressed?

Methodological Answer:

  • Purity validation : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >3% affecting activity .
  • Crystallographic vs. solution-state analysis : Compare X-ray data (rigid conformation) with solution NMR to assess dynamic structural changes influencing receptor binding .
  • Batch documentation : Track synthetic conditions (e.g., solvent, catalyst) that may alter stereochemistry or solubility, as seen in piperazine-based intermediates .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (similar to 4-methylpiperazine derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders, as recommended for chloroacetyl-containing compounds .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite, followed by disposal as hazardous waste .

Advanced: What methodologies are recommended for pharmacokinetic profiling of this compound?

Methodological Answer:

  • In vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4) with LC-MS quantification .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF .
  • In vivo studies : Administer orally (10 mg/kg) to rodents, collect plasma at intervals (0–24h), and quantify using a validated LC-MS/MS method .

Advanced: How can researchers resolve spectral data contradictions (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Deuterated solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; aromatic proton shifts may vary by 0.1–0.3 ppm due to hydrogen bonding .
  • Dynamic NMR : Perform variable-temperature experiments to detect rotamers in the chloroacetyl-piperazine linkage, which can cause splitting .
  • Cross-validation : Use 2D techniques (HSQC, HMBC) to confirm coupling patterns and assign ambiguous peaks .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation of the chloroacetyl group .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acid moiety, which can form inactive salts .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC .

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